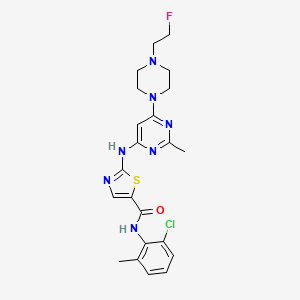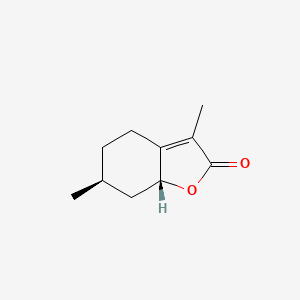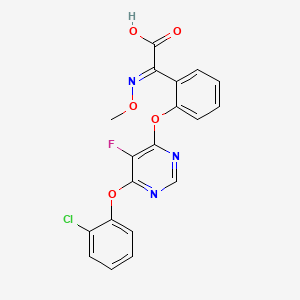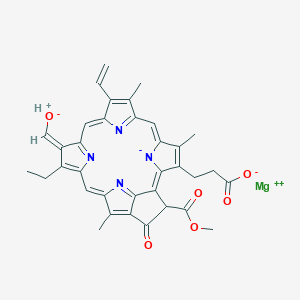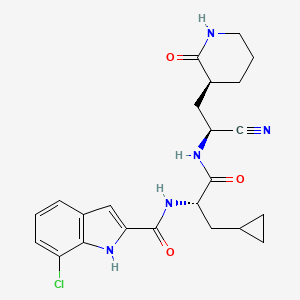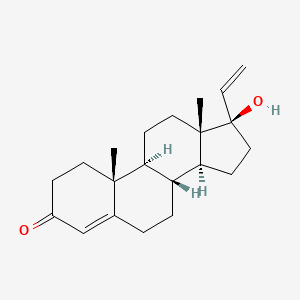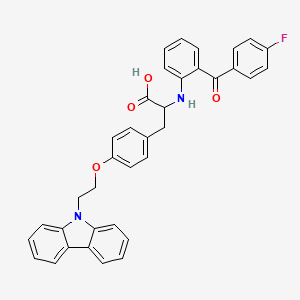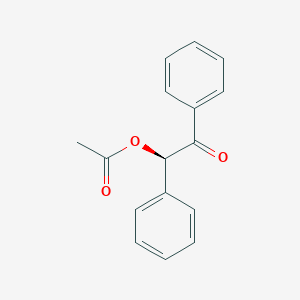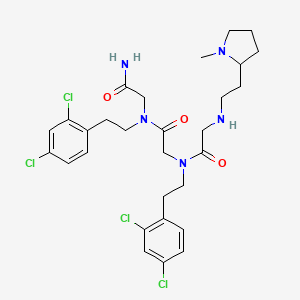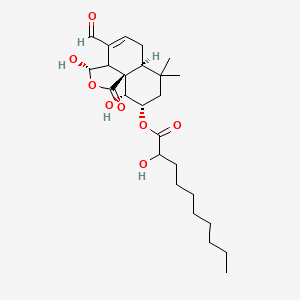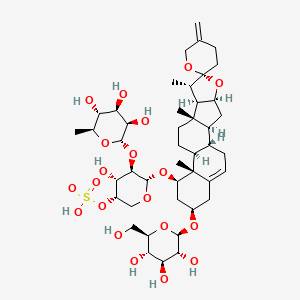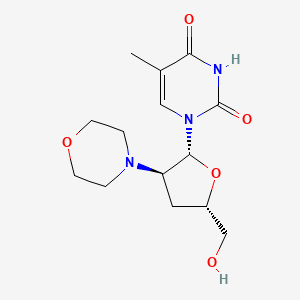
Uridine, 2',3'-dideoxy-5-methyl-2'-(4-morpholinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Morpholino-3’-deoxythymidine is a chemically modified nucleoside analog. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a morpholine ring replacing the 2’-hydroxyl group. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Morpholino-3’-deoxythymidine typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Morpholine Introduction: The 2’-hydroxyl group of thymidine is replaced with a morpholine ring through a series of chemical reactions. This often involves the use of protecting groups to ensure selective reactions at the desired positions.
Industrial Production Methods: Industrial production of 2’-Morpholino-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions: 2’-Morpholino-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The morpholine ring can participate in substitution reactions, where other functional groups replace the morpholine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
科学的研究の応用
2’-Morpholino-3’-deoxythymidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides.
Biology: The compound is employed in studies involving DNA replication and repair mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays.
作用機序
The mechanism of action of 2’-Morpholino-3’-deoxythymidine involves its incorporation into DNA. The morpholine ring modification allows it to evade certain cellular enzymes, making it a potent inhibitor of DNA synthesis. This property is particularly useful in antiviral and anticancer therapies, where the compound can selectively target rapidly dividing cells.
Molecular Targets and Pathways:
DNA Polymerase: The compound inhibits DNA polymerase, preventing DNA replication.
Thymidylate Synthase: It can also inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
類似化合物との比較
2’-Morpholino-3’-deoxythymidine is unique due to its morpholine ring modification. Similar compounds include:
2’-Deoxythymidine: The natural nucleoside without the morpholine modification.
2’-Fluoro-3’-deoxythymidine: A fluorinated analog with different properties.
3’-Azido-3’-deoxythymidine: An azido analog used in antiviral therapies.
Uniqueness: The morpholine ring in 2’-Morpholino-3’-deoxythymidine provides enhanced stability and selectivity, making it a valuable tool in research and therapeutic applications.
特性
CAS番号 |
134935-08-3 |
|---|---|
分子式 |
C14H21N3O5 |
分子量 |
311.33 g/mol |
IUPAC名 |
1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O5/c1-9-7-17(14(20)15-12(9)19)13-11(6-10(8-18)22-13)16-2-4-21-5-3-16/h7,10-11,13,18H,2-6,8H2,1H3,(H,15,19,20)/t10-,11+,13+/m0/s1 |
InChIキー |
GXAYXOGZJSUNEH-DMDPSCGWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCOCC3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


